N-Nitrosobis(2-oxopropyl)amine N-Nitrosobis(2-oxopropyl)amine Nitrosobis(2-oxopropyl)amine is a nitrosamine that is iminodiacetone that is substituted by a nitroso group at the N-atom. It induces pancreatic ductal adenocarcinomas in Syrian golden hamsters (other rodents are not susceptible). It has a role as a carcinogenic agent. It is a nitrosamine and a ketone.
Brand Name: Vulcanchem
CAS No.: 60599-38-4
VCID: VC20773714
InChI: InChI=1S/C6H10N2O3/c1-5(9)3-8(7-11)4-6(2)10/h3-4H2,1-2H3
SMILES: CC(=O)CN(CC(=O)C)N=O
Molecular Formula: C6H10N2O3
Molecular Weight: 158.16 g/mol

N-Nitrosobis(2-oxopropyl)amine

CAS No.: 60599-38-4

Cat. No.: VC20773714

Molecular Formula: C6H10N2O3

Molecular Weight: 158.16 g/mol

* For research use only. Not for human or veterinary use.

N-Nitrosobis(2-oxopropyl)amine - 60599-38-4

Specification

CAS No. 60599-38-4
Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
IUPAC Name N,N-bis(2-oxopropyl)nitrous amide
Standard InChI InChI=1S/C6H10N2O3/c1-5(9)3-8(7-11)4-6(2)10/h3-4H2,1-2H3
Standard InChI Key AKRYBBWYDSDZHG-UHFFFAOYSA-N
SMILES CC(=O)CN(CC(=O)C)N=O
Canonical SMILES CC(=O)CN(CC(=O)C)N=O

Introduction

N-Nitrosobis(2-oxopropyl)amine, commonly referred to as N-Nitrosobis(2-oxopropyl)amine or BOP, is a nitrosamine compound with the molecular formula C6_6
H10_{10}
N2_2
O3_3
and a molecular weight of 158.16 g/mol. It is recognized for its significant role as a carcinogenic agent, particularly in the context of pancreatic cancer research. The compound is synthesized through the nitrosation of bis(2-oxopropyl)amine, leading to the formation of a nitroso group at the nitrogen atom.

Biological Significance and Carcinogenicity

N-Nitrosobis(2-oxopropyl)amine has been extensively studied for its carcinogenic properties, particularly in animal models such as Syrian golden hamsters. Research indicates that BOP induces pancreatic ductal adenocarcinomas with high incidence rates when administered through subcutaneous injections.

Mechanism of Action

The carcinogenicity of N-Nitrosobis(2-oxopropyl)amine is attributed to its metabolic activation by cytochrome P450 enzymes, which leads to the formation of reactive metabolites capable of causing DNA damage. These metabolites form adducts with DNA, resulting in mutations that can initiate tumorigenesis.

Experimental Findings

Studies have demonstrated that BOP can induce pancreatic ductal adenomas and adenocarcinomas as early as 13 weeks post-treatment in Syrian hamsters, showcasing its potency as a pancreatic carcinogen . Compared to other related compounds, such as N-nitrosobis(2-hydroxypropyl)amine, BOP shows a more specific action towards pancreatic tissues, with fewer neoplasms observed in other organs like the lung and liver .

Mutagenicity Studies

A notable study assessed the mutagenic activity of N-Nitrosobis(2-oxopropyl)amine using host-mediated assays in hamsters. The results indicated that BOP produced significant levels of methylguanines in liver DNA, confirming its role as a potent mutagen .

Comparative Analysis with Other Nitrosamines

In comparative studies between BOP and other nitrosamines, it was found that while BOP was highly mutagenic, it induced different types of DNA adducts compared to N-nitrosobis(2-hydroxypropyl)amine, which produced hydroxypropylguanines . This highlights the unique biological behavior of BOP.

Dosage Effects in Animal Models

Research involving various dosages of BOP revealed a direct correlation between dosage and mutagenicity. Higher doses were associated with increased rates of pancreatic tumors in treated hamsters .

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